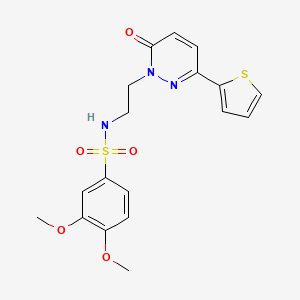
3,4-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19N3O5S2 and its molecular weight is 421.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3,4-Dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, which incorporates a benzenesulfonamide moiety, a pyridazine ring, and a thiophene group, suggests a variety of biological activities.
- Molecular Formula : C18H19N3O5S2
- Molecular Weight : 421.49 g/mol
- CAS Number : 946345-36-4
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory processes. It has been identified as a potential inhibitor of human leukocyte elastase (HLE), an enzyme implicated in various inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Inhibitory Effects
Research indicates that this compound exhibits significant inhibitory activity against HLE. This inhibition is crucial because excessive elastase activity contributes to tissue damage in inflammatory conditions. The compound’s structure allows for selective binding to the active site of HLE, potentially leading to reduced side effects compared to less selective inhibitors.
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation markers in various in vitro studies. For instance, it exhibited a dose-dependent reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha in human cell lines treated with lipopolysaccharides (LPS) .
Study 1: Human Leukocyte Elastase Inhibition
A study conducted on various synthetic analogs of benzenesulfonamides found that derivatives similar to this compound demonstrated up to 70% inhibition of HLE at concentrations around 10 µM. This was attributed to the presence of the thiophene and pyridazine moieties which enhance binding affinity.
Study 2: Cytotoxicity and Selectivity
In another investigation, the cytotoxic effects of this compound were evaluated against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound exhibited selective cytotoxicity with IC50 values ranging from 15 to 30 µM, suggesting potential as an anticancer agent .
Data Table: Biological Activity Overview
| Activity | Value/Effect |
|---|---|
| Molecular Weight | 421.49 g/mol |
| HLE Inhibition (%) | Up to 70% at 10 µM |
| Cytotoxicity (MCF-7) | IC50 = 15 µM |
| Cytotoxicity (A549) | IC50 = 30 µM |
| Anti-inflammatory Cytokine Reduction | IL-6 and TNF-alpha decreased significantly |
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S2/c1-25-15-7-5-13(12-16(15)26-2)28(23,24)19-9-10-21-18(22)8-6-14(20-21)17-4-3-11-27-17/h3-8,11-12,19H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGLWMNPMXUMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













